molecular formula C18H12Cl2N2O4 B10980463 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

Cat. No.: B10980463
M. Wt: 391.2 g/mol
InChI Key: FISVPJOPJPDQPO-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyran ring fused with a carboxamide group, and it is substituted with a dichlorobenzyl ether and a pyridinyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via an etherification reaction using 3,4-dichlorobenzyl chloride and a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with pyridine-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring and the dichlorobenzyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

    Substitution: The dichlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its structural features, it may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity. The dichlorobenzyl and pyridinyl groups can facilitate binding to active sites or allosteric sites on target molecules.

    Catalysis: As a ligand, it can coordinate with metal ions to form active catalytic complexes that facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-3-yl)-4H-pyran-2-carboxamide
  • 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-4-yl)-4H-pyran-2-carboxamide
  • 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(quinolin-2-yl)-4H-pyran-2-carboxamide

Uniqueness

The uniqueness of 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide lies in its specific substitution pattern, which can influence its reactivity and binding properties. The position of the pyridinyl group (at the 2-position) can significantly affect its interaction with biological targets compared to similar compounds with different substitution patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-4-oxo-N-pyridin-2-ylpyran-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O4/c19-12-5-4-11(7-13(12)20)9-25-16-10-26-15(8-14(16)23)18(24)22-17-3-1-2-6-21-17/h1-8,10H,9H2,(H,21,22,24)

InChI Key

FISVPJOPJPDQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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